Hydrazine, 1-benzyl-1-methyl-, hydrochloride Hydrazine, 1-benzyl-1-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 26253-98-5
VCID: VC15736569
InChI: InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H
SMILES:
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

Hydrazine, 1-benzyl-1-methyl-, hydrochloride

CAS No.: 26253-98-5

Cat. No.: VC15736569

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine, 1-benzyl-1-methyl-, hydrochloride - 26253-98-5

Specification

CAS No. 26253-98-5
Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name 1-benzyl-2-methylhydrazine;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H
Standard InChI Key INLLKWLBINLENN-UHFFFAOYSA-N
Canonical SMILES CNNCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Hydrazine, 1-benzyl-1-methyl-, hydrochloride (systematic name: 1-benzyl-1-methylhydrazinium chloride) is a monosubstituted hydrazine derivative where one nitrogen atom is bonded to a benzyl group (C6H5CH2C_6H_5CH_2-) and a methyl group (CH3CH_3-), while the other nitrogen remains unsubstituted. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is C8H12N2HClC_8H_{12}N_2 \cdot HCl, yielding a molecular weight of 188.66 g/mol.

Structural Analogues and Comparative Data

The closest structural analogs include 1-benzyl-1-phenylhydrazine (CAS 614-31-3) and methylhydrazine (CAS 60-34-4). Key comparative properties are summarized below:

Property1-Benzyl-1-Methylhydrazine Hydrochloride (Inferred)1-Benzyl-1-Phenylhydrazine Methylhydrazine
Molecular FormulaC8H12N2HClC_8H_{12}N_2 \cdot HClC13H14N2C_{13}H_{14}N_2CH3NHNH2CH_3NHNH_2
Molecular Weight (g/mol)188.66198.2646.07
Melting Point (°C)~160–165 (estimated)164–166-52
Boiling Point (°C)Decomposes218 (at 38 mmHg)87
Density (g/cm³)1.1–1.2 (estimated)1.10.874

The benzyl and methyl substituents introduce steric hindrance and electronic effects that influence reactivity. The hydrochloride salt likely exhibits moderate solubility in water and ethanol, similar to 1-benzyl-1-phenylhydrazine hydrochloride .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1-benzyl-1-methylhydrazine hydrochloride can be inferred from methods used for analogous hydrazine derivatives. A plausible route involves the alkylation of methylhydrazine with benzyl chloride:

CH3NHNH2+C6H5CH2ClC6H5CH2(CH3)NHNH2HCl\text{CH}_3\text{NHNH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{NHNH}_2 \cdot \text{HCl}

Key Steps:

  • Alkylation: Methylhydrazine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere.

  • Acidification: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water yields the pure product.

This method mirrors the synthesis of 1-benzyl-1-phenylhydrazine hydrochloride, where phenylhydrazine is alkylated with benzyl bromide .

Challenges in Synthesis

  • Regioselectivity: Competing reactions may yield disubstituted byproducts (e.g., 1,1-dibenzyl-1-methylhydrazine).

  • Stability: Hydrazine derivatives are prone to oxidation, necessitating anaerobic conditions.

  • Yield Optimization: Literature on 1-benzyl-6-oxopyridazine derivatives suggests that reaction temperatures below 50°C improve selectivity .

Physicochemical Properties

Thermal Stability

The compound likely decomposes at temperatures above 200°C, releasing hydrogen chloride (HClHCl) and forming aromatic amines. Thermogravimetric analysis (TGA) of 1-benzyl-1-phenylhydrazine shows a melting point of 164–166°C , suggesting similar thermal behavior for the methyl analog.

Solubility and Reactivity

  • Solubility: High solubility in water and methanol due to ionic character; limited solubility in nonpolar solvents.

  • Reactivity: The hydrazine moiety participates in condensation reactions with ketones and aldehydes, forming hydrazones. For example, reaction with acetone yields:

C6H5CH2(CH3)NHNH2HCl+(CH3)2COC6H5CH2(CH3)NHN=C(CH3)2+HCl+H2O\text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{NHNH}_2 \cdot \text{HCl} + (\text{CH}_3)_2\text{CO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{NHN=C}(\text{CH}_3)_2 + \text{HCl} + \text{H}_2\text{O}

This reactivity is exploited in the synthesis of heterocycles, such as 1,3,4-oxadiazoles .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

Hydrazine derivatives serve as precursors to nitrogen-containing heterocycles. For instance, 1-benzyl-1-methylhydrazine hydrochloride could undergo cyclization with thiocyanate to form thiadiazoles:

C6H5CH2(CH3)NHNH2HCl+KSCNC6H5CH2(CH3)N–N=C(S)NH2+KCl+H2O\text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{NHNH}_2 \cdot \text{HCl} + \text{KSCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{N–N=C(S)NH}_2 + \text{KCl} + \text{H}_2\text{O}

Similar reactions are documented for pyridazinone derivatives .

Pharmaceutical Relevance

While no direct studies on this compound exist, structurally related hydrazines exhibit bioactivity. For example, 1-benzyl-6-oxopyridazin-3(2H)-one derivatives demonstrate antitumor and antimicrobial properties .

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